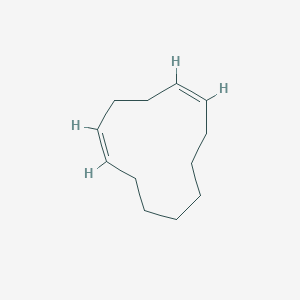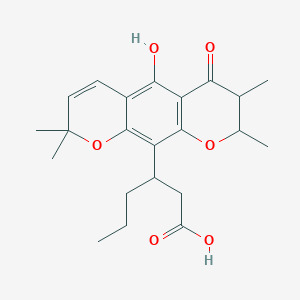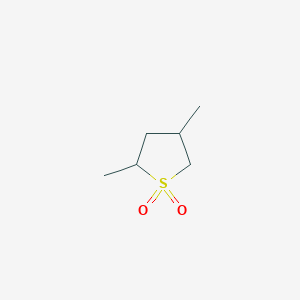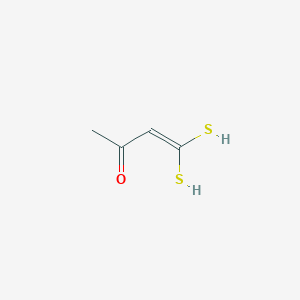
3-(Difenilfosfino)-1-propilamina
Descripción general
Descripción
3-(Diphenylphosphino)-1-propylamine is an organophosphorus compound characterized by the presence of a phosphine group attached to a propylamine chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphino)-1-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is explored for its potential biological activities, including its role as a pharmaceutical intermediate.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various organophosphorus compounds and as a reagent in organic synthesis.
Mecanismo De Acción
Target of Action
The primary targets of 3-(Diphenylphosphino)-1-propylamine are biofilm-producing bacteria, specifically Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans . These bacteria are known to cause various infections, especially in hospital settings. The compound, when conjugated with gold nanomaterials, has shown potential as an antibiofilm agent against these bacteria .
Mode of Action
It’s known that the compound can form complexes with palladium (ii), which are then used to form nanoparticles . These nanoparticles have shown enhanced antibiofilm potential against the target bacteria . The antibiofilm potency of the compound varies with the size of the nanoparticles .
Biochemical Pathways
It’s known that the compound plays a role in the formation of nanoparticles, which can interfere with the biofilm formation of certain bacteria
Result of Action
The primary result of the action of 3-(Diphenylphosphino)-1-propylamine is the inhibition of biofilm formation by certain bacteria . Specifically, when the compound is conjugated with gold nanomaterials, it has shown enhanced antibiofilm activity against Staphylococcus aureus and Streptococcus mutans .
Action Environment
The action of 3-(Diphenylphosphino)-1-propylamine can be influenced by various environmental factors. For instance, the size of the gold nanoparticles with which the compound is conjugated can affect its antibiofilm potency . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphino)-1-propylamine typically involves the reaction of diphenylphosphine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ph2P-H+Cl-(CH2)3NH2→Ph2P-(CH2)3NH2+HCl
Industrial Production Methods: In an industrial setting, the production of 3-(Diphenylphosphino)-1-propylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Diphenylphosphino)-1-propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted amine derivatives.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene: A ligand with a ferrocene backbone, used in homogeneous catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar applications in catalysis.
Uniqueness: 3-(Diphenylphosphino)-1-propylamine is unique due to its combination of a phosphine group and a propylamine chain, providing distinct reactivity and coordination properties compared to other similar compounds. Its ability to act as both a ligand and a reagent in various chemical reactions highlights its versatility and importance in scientific research.
Propiedades
IUPAC Name |
3-diphenylphosphanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWMOWSTWWMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299770 | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16605-03-1 | |
| Record name | 16605-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Diphenylphosphino)-1-propylamine interact with metals, and what are the structural implications?
A: 3-(Diphenylphosphino)-1-propylamine acts as a bidentate or tridentate ligand, coordinating to transition metals like ruthenium through both its phosphorus and nitrogen atoms. [, ] This interaction leads to the formation of stable metal complexes with octahedral or square planar geometries, depending on the other ligands present. [, ] For example, reaction with RuCl2(PPh3)3 yields mononuclear complexes where the ligand coordinates through both P and N. []
Q2: What catalytic applications have been explored for 3-(Diphenylphosphino)-1-propylamine-containing metal complexes?
A: Ruthenium(II) complexes containing 3-(Diphenylphosphino)-1-propylamine have shown promising catalytic activity in the oxidation of aromatic alcohols. [] Notably, these complexes, in conjunction with H2O2/NaOCl as an oxidant, achieve high conversion rates (up to 95%) under mild reaction conditions. [] Further research is exploring the potential of palladium complexes with this ligand for Suzuki-Miyaura coupling reactions. []
Q3: Are there any computational studies on 3-(Diphenylphosphino)-1-propylamine and its metal complexes?
A3: While the provided research excerpts do not delve into computational studies, this area presents a significant opportunity for future research. Computational chemistry techniques, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure, bonding characteristics, and catalytic mechanisms of 3-(Diphenylphosphino)-1-propylamine-containing metal complexes. Furthermore, QSAR models could help predict the activity of derivatives and guide the design of novel catalysts with enhanced performance.
Q4: What analytical techniques are commonly employed to characterize 3-(Diphenylphosphino)-1-propylamine and its complexes?
A4: Characterization of 3-(Diphenylphosphino)-1-propylamine and its metal complexes typically involves a combination of spectroscopic and analytical methods. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P{1H} NMR are essential for structural elucidation, providing information about the ligand environment and complex geometry. [, ] Variable-temperature NMR can further elucidate dynamic behavior. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and characterize metal-ligand bonding. [, ]
- Mass Spectrometry (MS): ESI(+)MS is valuable for determining molecular weight and confirming the mononuclear or polynuclear nature of complexes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















